(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-phenylprop-2-enamide
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Overview
Description
(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-phenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyano group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-5-(trifluoromethyl)benzaldehyde with furan-2-carbaldehyde, followed by the addition of cyanoacetic acid and aniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano groups, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further analyzed using spectroscopic techniques such as NMR and IR spectroscopy.
Scientific Research Applications
(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can be elucidated through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-phenylprop-2-enamide: A structurally similar compound with slight variations in the substituents.
This compound: Another similar compound with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyano-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N2O2/c22-18-8-6-14(21(23,24)25)11-17(18)19-9-7-16(29-19)10-13(12-26)20(28)27-15-4-2-1-3-5-15/h1-11H,(H,27,28)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNYDLVMTHWPNE-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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